molecular formula C13H12N4O3S B14374415 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione CAS No. 90258-96-1

2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione

Cat. No.: B14374415
CAS No.: 90258-96-1
M. Wt: 304.33 g/mol
InChI Key: JAZSFGSIEFPRPH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione is a complex organic compound that features a quinoline moiety attached to a thiatriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione typically involves the reaction of quinoline derivatives with thiatriazine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be crucial in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while reduction could produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of functionalized quinoline-thiatriazine compounds.

Scientific Research Applications

2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the thiatriazine ring may interact with various enzymes, inhibiting their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Thiatriazine derivatives: These compounds have the thiatriazine ring and are studied for their unique chemical properties.

Uniqueness

2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione is unique due to the combination of the quinoline and thiatriazine moieties in a single molecule. This dual functionality provides a versatile platform for exploring various chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

CAS No.

90258-96-1

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

2,5-dimethyl-3-quinolin-8-yloxy-1,2,4,6-thiatriazine 1,1-dioxide

InChI

InChI=1S/C13H12N4O3S/c1-9-15-13(17(2)21(18,19)16-9)20-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1-2H3

InChI Key

JAZSFGSIEFPRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C(=N1)OC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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